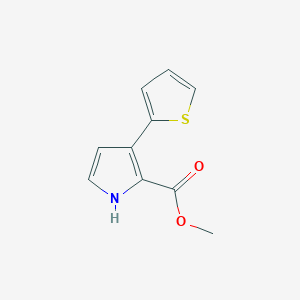
1-Cyclopropyl-3-fluoro-5-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopropyl-3-fluoro-5-(trifluoromethyl)benzene is an aromatic organic compound characterized by a benzene ring substituted with a cyclopropyl group, a fluorine atom, and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-fluoro-5-(trifluoromethyl)benzene can be synthesized through several methods, including:
Suzuki-Miyaura Cross-Coupling Reaction: This involves the coupling of a boronic acid derivative of cyclopropylbenzene with a trifluoromethylated halobenzene in the presence of a palladium catalyst.
Direct Fluorination: The compound can be synthesized by direct fluorination of the corresponding benzene derivative using reagents like xenon difluoride or cobalt trifluoride.
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and catalysts is optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions: 1-Cyclopropyl-3-fluoro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can lead to the formation of the corresponding cyclopropylbenzene derivative.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution Reactions: Typical reagents include halogens for electrophilic substitution and strong bases for nucleophilic substitution.
Major Products Formed:
Oxidation: 1-Cyclopropyl-3-fluoro-5-(trifluoromethyl)benzoic acid.
Reduction: Cyclopropylbenzene derivatives.
Substitution Reactions: Various halogenated and alkylated derivatives.
科学研究应用
1-Cyclopropyl-3-fluoro-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: The compound is used in the production of agrochemicals and advanced materials.
作用机制
The mechanism by which 1-Cyclopropyl-3-fluoro-5-(trifluoromethyl)benzene exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological system being studied.
相似化合物的比较
1-Cyclopropyl-3-fluoro-5-(trifluoromethyl)benzene is unique due to its combination of functional groups. Similar compounds include:
1-Cyclopropyl-3-fluoro-4-(trifluoromethyl)benzene: Similar structure but different position of the fluorine atom.
1-Cyclopropyl-2-fluoro-5-(trifluoromethyl)benzene: Different position of the fluorine atom.
1-Cyclopropyl-3-fluoro-5-(chloromethyl)benzene: Similar structure but with a chloromethyl group instead of trifluoromethyl.
属性
分子式 |
C10H8F4 |
|---|---|
分子量 |
204.16 g/mol |
IUPAC 名称 |
1-cyclopropyl-3-fluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H8F4/c11-9-4-7(6-1-2-6)3-8(5-9)10(12,13)14/h3-6H,1-2H2 |
InChI 键 |
DXTQIMYPCJOBLG-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=CC(=CC(=C2)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



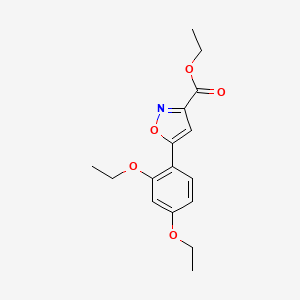
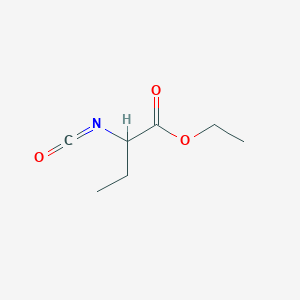
![3-(3,5-Dimethyl-phenyl)-6-(4-fluoro-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine](/img/structure/B15338990.png)
![(3Z,5S)-3-[{(1S,2R,4aS,6R,8aR)-1,6-dimethyl-2-[(1E)-prop-1-en-1-yl]-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl}(hydroxy)methylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione](/img/structure/B15338992.png)
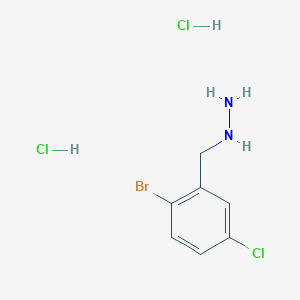

![(5-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B15339002.png)


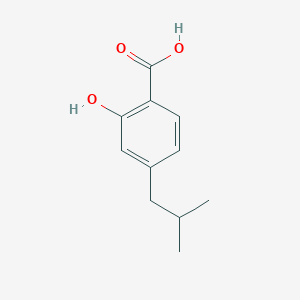
![2,4-Dimethyl-6-(6-methylbenzo[d][1,3]dioxol-5-yl)pyrimidine-5-carboxylic Acid](/img/structure/B15339032.png)
